Cas no 868679-60-1 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-(1-methylethoxy)-, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester
- F1826-0041
- 868679-60-1
- SR-01000016121
- MLS001168008
- HMS2954N11
- CHEMBL1884762
- SMR000641221
- AB00676226-01
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-isopropoxybenzoate
- AKOS024612298
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-propan-2-yloxybenzoate
- SR-01000016121-1
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate
-
- インチ: 1S/C16H16N2O6/c1-9(2)23-12-6-4-11(5-7-12)16(20)24-13-8-10(3)17-15(19)14(13)18(21)22/h4-9H,1-3H3,(H,17,19)
- InChIKey: WTRLRISXFSTYAB-UHFFFAOYSA-N
- ほほえんだ: C(OC1C=C(C)NC(=O)C=1[N+]([O-])=O)(=O)C1=CC=C(OC(C)C)C=C1
計算された属性
- せいみつぶんしりょう: 332.10083623g/mol
- どういたいしつりょう: 332.10083623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 594
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 472.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.93±0.10(Predicted)
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1826-0041-5mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-25mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-2mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-2μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-20μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-20mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-30mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-10μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-100mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1826-0041-3mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate |
868679-60-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoateに関する追加情報
Introduction to 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate (CAS No. 868679-60-1)
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate, identified by its CAS number 868679-60-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of dihydropyridines, which are well-known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including its nitro and ester functional groups, contribute to its unique chemical properties and reactivity, making it a subject of interest for synthetic chemists and pharmacologists.
The nitro group at the 3-position of the dihydropyridine ring is a key feature that influences the electronic properties of the molecule. Nitro compounds are often employed in medicinal chemistry due to their ability to act as bioisosteres and modulators of enzyme activity. In particular, the nitro group in this compound may participate in hydrogen bonding interactions and influence the molecule's solubility and metabolic stability. These properties are critical for determining its suitability as an intermediate in the synthesis of more complex pharmacophores.
The ester group at the 4-position of the benzoate moiety provides another layer of chemical functionality that can be exploited for further derivatization. Ester groups are commonly used in drug design because they can enhance oral bioavailability and improve binding affinity to biological targets. The presence of a propan-2-yloxy substituent further modifies the electronic and steric environment of the benzoate ring, potentially affecting its interaction with biological receptors or enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate with greater accuracy. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes or receptors, making it a promising candidate for further investigation in therapeutic contexts. For instance, dihydropyridine derivatives have been explored for their potential role in treating cardiovascular diseases due to their ability to modulate calcium channels.
The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The nitration step, which introduces the nitro group, must be performed under controlled conditions to avoid over-nitration or decomposition. Similarly, the esterification process requires careful selection of catalysts and solvents to maximize efficiency while minimizing side reactions.
In terms of applications, this compound has shown potential as a building block for more complex molecules. Researchers have utilized similar dihydropyridine scaffolds in the development of antihypertensive drugs, where the ability to interact with specific biological targets is crucial. The propan-2-yloxy group may also contribute to pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug design.
The chemical stability of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate under various conditions is another important consideration. Factors such as pH, temperature, and light exposure can influence its reactivity and shelf life. Storage conditions must be carefully controlled to prevent degradation, ensuring that the compound remains viable for subsequent synthetic or analytical procedures.
Future research directions may focus on exploring derivatives of this compound to enhance its biological activity or improve its pharmacokinetic profile. For example, modifications to the nitro group could alter its electronic properties or metabolic fate, while changes to the ester moiety might influence solubility or binding affinity. Such modifications could lead to novel therapeutic agents with improved efficacy and safety profiles.
The role of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-ylyl 4-(propan - 2 - yloxy)benzoate in interdisciplinary research is also noteworthy. Its synthesis may integrate principles from organic chemistry, medicinal chemistry, and computational biology, highlighting the interconnected nature of modern scientific inquiry. As computational tools become more sophisticated, researchers can more efficiently screen large libraries of compounds for potential therapeutic applications.
In conclusion,6-methyl - 3 - nitro - 2 - oxo - 1 , 2 - dihydropyridin - 4 - yl 4 - ( propan - 2 - yloxy ) benzoate (CAS No . 868679 - 60 - 1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts . Further research into its synthesis , stability , and applications will continue to expand our understanding of its role in medicinal chemistry . As scientific methodologies evolve , compounds like this will undoubtedly play a crucial role in developing next-generation therapeutics .
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